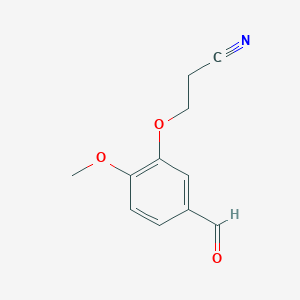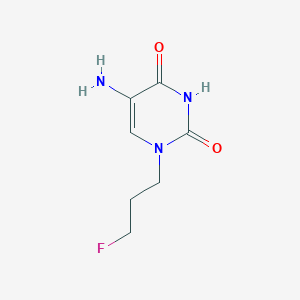
3-Amino-2,4,4-trimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and three methyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,4-trimethylpentanoic acid can be achieved through several methodsThis process typically requires the use of strong bases and alkylating agents under controlled conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize reaction conditions for maximum efficiency. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification methods to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Applications De Recherche Scientifique
3-Amino-2,4,4-trimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Amino-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains fluorine atoms, which can alter its chemical properties and biological activity.
3,4,4-Trimethylpentanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocaproic acid: Contains a similar amino group but has a different carbon chain structure, leading to different applications and reactivity.
Uniqueness
3-Amino-2,4,4-trimethylpentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-amino-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(7(10)11)6(9)8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11) |
Clé InChI |
DDNTYPPHLILCCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C)(C)C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


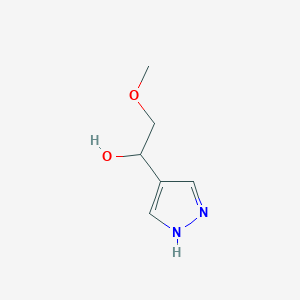
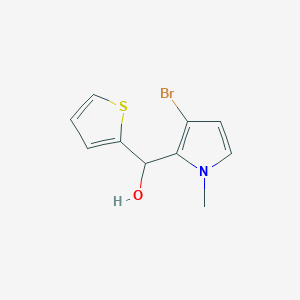
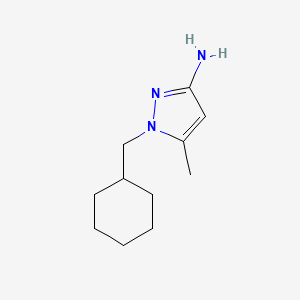
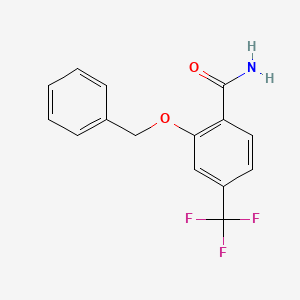
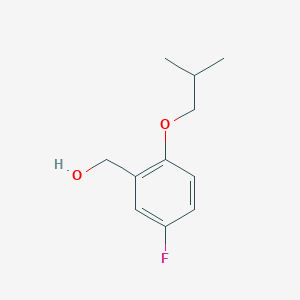
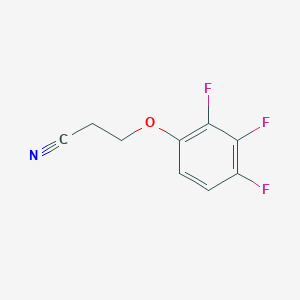


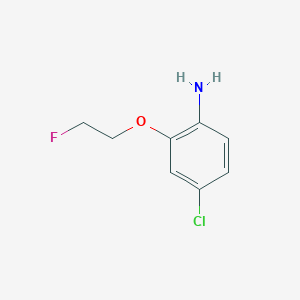
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)

